molecular formula C8H10N2O2S B3025485 2,3-dihydro-1H-indole-1-sulfonamide CAS No. 34917-77-6

2,3-dihydro-1H-indole-1-sulfonamide

Cat. No. B3025485
CAS RN: 34917-77-6
M. Wt: 198.24 g/mol
InChI Key: IWPJHISUYDXHGJ-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-indole-1-sulfonamide is a chemical compound with the CAS Number: 34917-77-6 . It has a molecular weight of 198.25 and its IUPAC name is 1-indolinesulfonamide . It is a powder at room temperature .


Synthesis Analysis

Sulfonamide-based indole derivatives, such as 2,3-dihydro-1H-indole-1-sulfonamide, have been synthesized using 1H-indole-2-carboxylic acid as a starting material . The structure of these synthesized compounds was confirmed by 1H NMR and LCMS Spectroscopy .


Molecular Structure Analysis

The InChI code for 2,3-dihydro-1H-indole-1-sulfonamide is 1S/C8H10N2O2S/c9-13(11,12)10-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2,(H2,9,11,12) . The InChI key is IWPJHISUYDXHGJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,3-dihydro-1H-indole-1-sulfonamide is a powder at room temperature . It has a melting point of 148-152°C .

Scientific Research Applications

Carbonic Anhydrase Inhibition

2,3-dihydro-1H-indole-1-sulfonamide derivatives have been extensively studied as potent inhibitors of carbonic anhydrases, enzymes that are pivotal in many physiological and pathological processes. For instance, compounds like 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide have shown significant inhibitory activity against carbonic anhydrase isoforms, highlighting their potential in medicinal chemistry applications (Güzel et al., 2010), (Güzel et al., 2008). The inhibitory effect of such sulfonamides has been demonstrated in various species, including humans and pathogenic bacteria like Mycobacterium tuberculosis (Güzel et al., 2009).

Biological Activity and Synthesis

Indole derivatives are central to many natural and synthetic compounds with significant biological activity. For example, N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(amides) have been synthesized and shown potential biological activity, suggesting their utility in various therapeutic areas (Avdeenko et al., 2020).

Hybrid Compounds and Molecular Design

Sulfonamides, including indole-sulfonamide derivatives, are integral in designing hybrid compounds with a range of pharmacological activities. Recent advances have explored the synthesis and biological activity of these hybrids, expanding the therapeutic potential of sulfonamide-based compounds (Ghomashi et al., 2022).

Applications in Organic Synthesis

2,3-dihydro-1H-indole-1-sulfonamide and its derivatives have been utilized in organic synthesis, demonstrating their versatility in chemical reactions. For instance, they've been involved in cascade annulations and sulfonations, contributing to the efficient synthesis of complex molecular structures (Yu et al., 2016), (Janosik et al., 2006).

Antitumor Activities

Indole sulfonamides have shown promising antitumor activities, making them candidates for cancer treatment. They inhibit the polymerization of microtubule protein, disrupt cell cycle progression, and induce apoptosis, highlighting their potential as antitumor agents (Mohan et al., 2006).

Electrochemical Properties

Indole-based-sulfonamide derivatives also exhibit unique electrochemical properties, which could be crucial for understanding their structure-activity relationships and potential applications in various fields (Ibrahim et al., 2020).

Safety And Hazards

The safety information for 2,3-dihydro-1H-indole-1-sulfonamide includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation and ingestion, and ensuring adequate ventilation .

Future Directions

Indole and its derivatives, including 2,3-dihydro-1H-indole-1-sulfonamide, are gaining a lot of interest in medicinal chemistry due to their physiological activity . Future research may focus on developing pharmacologically active derivatives of indole with sulfonamide scaffolds .

Relevant Papers Several papers have been published on the topic of sulfonamide-based indole derivatives . These papers discuss the synthesis, biological activity, and potential applications of these compounds .

properties

IUPAC Name

2,3-dihydroindole-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c9-13(11,12)10-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2,(H2,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPJHISUYDXHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-1H-indole-1-sulfonamide

CAS RN

34917-77-6
Record name 2,3-dihydro-1H-indole-1-sulfonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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